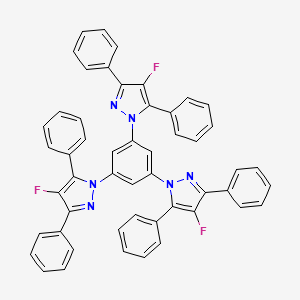![molecular formula C15H24SSi B14205282 tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-57-4](/img/structure/B14205282.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 1-(methylsulfanyl)-2-phenylethenyl group
Méthodes De Préparation
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-(methylsulfanyl)-2-phenylethene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new organosilicon compounds.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the field of proteomics, where it can be used to modify specific amino acid residues in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and methylsulfanyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be compared with other similar organosilicon compounds, such as:
tert-Butyldimethylsilane: This compound lacks the 1-(methylsulfanyl)-2-phenylethenyl group, making it less versatile in certain chemical reactions.
tert-Butyl(dimethyl)silyl chloride: This compound is commonly used as a precursor in the synthesis of this compound and other organosilicon compounds.
Phenylsilane: This compound contains a phenyl group bonded to silicon, but lacks the tert-butyl and methylsulfanyl groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
833460-57-4 |
|---|---|
Formule moléculaire |
C15H24SSi |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C15H24SSi/c1-15(2,3)17(5,6)14(16-4)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
RSXAICMHDFVTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=CC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)

![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)



![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)

![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
